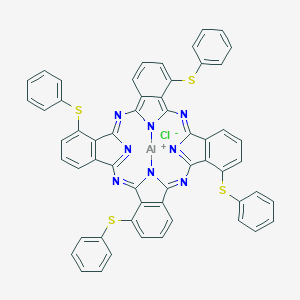
2-Chloro-6-fluorophenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-fluorophenylhydrazine is a chemical compound used in various industrial and scientific applications. Its synthesis and properties have been the subject of several studies.
Synthesis Analysis
- The synthesis of related compounds, such as 4-chloro-2-fluorophenylhydrazine, involves starting with 2-fluoroaniline, followed by acylation, chlorination, and hydrolysis. The process includes diazotization and reduction reactions, yielding high purity products with simple operation and mild reaction conditions (Zhong-liang, 2010).
Molecular Structure Analysis
- The molecular and crystal structures of related compounds have been determined using techniques like X-ray diffraction. These studies help in understanding the geometric and electronic structure of such compounds (Dekeyser et al., 1995).
Chemical Reactions and Properties
- Compounds like 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines, synthesized from similar chemical structures, show significant antimicrobial properties (Rathore & Kumar, 2006).
Physical Properties Analysis
- The physical properties such as melting points and solubility of these compounds are crucial for their application in various fields. For instance, the melting point of 4-chloro-2-fluorophenylhydrazine is reported to be around 59-60 ℃ (Zhong-liang, 2010).
Chemical Properties Analysis
- The reactivity of these compounds with various reagents and under different conditions is studied to understand their chemical behavior. For example, the reaction of 6-arylidene-2,2-dimethylcyclohexanones with phenylhydrazine shows the formation of specific structures, indicating the chemical reactivity of similar compounds (Gar et al., 2014).
Aplicaciones Científicas De Investigación
Antiviral Research Applications
Phenothiazines, including chlorpromazine and fluphenazine, have been explored for their antiviral activity towards RNA-viruses. These compounds exhibit potential antiviral activity by inhibiting processes such as clathrin-dependent endocytosis, cell-cell fusion, and virus replication. Their activity at non-toxic concentrations suggests therapeutic potential for various viruses, highlighting a need for further research in animal and human studies (Otręba, Kośmider, & Rzepecka-Stojko, 2020).
Anticancer Research Applications
The anticancer activity of phenothiazines, such as fluphenazine, perphenazine, and prochlorperazine, has been investigated, showing inhibition of cancer cell line viability. Their antitumor activity is mediated by effects on the cell cycle, proliferation, or apoptosis. These drugs have been found to target drug efflux pumps and regulate significant pathways influenced by D2 receptor antagonists, suggesting their potential in reducing the viability of cancer cell lines and supporting their repurposing for cancer therapy (Otręba & Kośmider, 2020).
Repurposing Psychotropic Agents
Research has also focused on repurposing psychotropic agents, such as antipsychotics and antidepressants, for their antiviral properties beyond their conventional uses. This narrative review highlights over 100 psychotropic agents studied for activity against various human pathogen viruses, with many showing promising results. Such studies underscore the potential of these agents in antiviral therapy, warranting further investigation, including clinical trials for repurposing as antiviral drugs (Golden, Rosenstein, Belhorn, & Blatt, 2021).
Practical Synthesis Applications
The synthesis of related compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, represents another area of research application. The development of practical synthesis methods for such compounds underscores the broader chemical research applications of fluoro- and chlorophenyl compounds. These synthesis methods are crucial for the production of pharmaceuticals and highlight the importance of chemical research in drug development (Qiu, Gu, Zhang, & Xu, 2009).
Safety and Hazards
While specific safety data for 2-Chloro-6-fluorophenylhydrazine is not provided in the search results, general precautions for handling similar chemical compounds include avoiding inhalation, ingestion, and contact with skin and eyes. It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .
Direcciones Futuras
Mecanismo De Acción
Mode of Action
The mode of action of 2-Chloro-6-fluorophenylhydrazine is currently unknown due to the lack of research data
Result of Action
The molecular and cellular effects of 2-Chloro-6-fluorophenylhydrazine’s action are currently unknown . These effects would be determined by the compound’s targets and mode of action, as well as the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMWMYHEKGCISN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371452 |
Source


|
| Record name | 2-Chloro-6-fluorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorophenylhydrazine | |
CAS RN |
175276-74-1 |
Source


|
| Record name | 2-Chloro-6-fluorophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)




![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)

![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)


![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)

